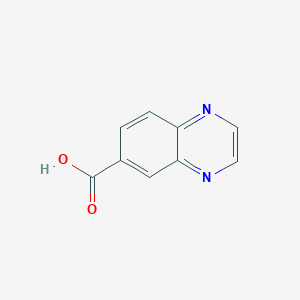
Quinoxaline-6-carboxylic acid
Cat. No. B030817
Key on ui cas rn:
6925-00-4
M. Wt: 174.16 g/mol
InChI Key: JGQDBVXRYDEWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09193693B2
Procedure details


Into a 50-mL round-bottom flask, was placed a solution of methyl 2-(benzo[d][1,3]dioxol-5-yl)-3-((S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylate (94 mg, 0.24 mmol, 1.00 equiv) in methanol (15 mL). This was followed by the addition of a solution of sodium hydroxide (58.9 mg, 1.47 mmol, 5.00 equiv) in water (3 mL) dropwise with stirring. The resulting solution was stirred for 5 hr at 50° C. in an oil bath. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with H2O. The pH value of the aqueous solution was adjusted to 3-4 with 1N aqueous hydrogen chloride. The resulting solids were collected by filtration. The crude product (100 mg) was purified by Prep-HPLC with the following conditions (1#-Waters 2767-2): Column, SunFire Prep C18, 19*150 mm 5 um; mobile phase, water with 0.05% TFA and CH3CN (10% CH3CN up to 80% in 8.5 min, hold 80% in 1 min, up to 100% in 0.1 min, hold 100% in 0.8 min); Detector, UV 220&254 nm. This resulted in 40 mg (44%) of 2-(benzo[d][1,3]dioxol-5-yl)-3-(S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid as a yellow solid.
Name
methyl 2-(benzo[d][1,3]dioxol-5-yl)-3-((S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylate
Quantity
94 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
O1C2C=CC([C:10]3[C:19](N4CCC[C@@H]4C)=[N:18][C:17]4[C:12](=[CH:13][CH:14]=[C:15]([C:26]([O:28]C)=[O:27])[CH:16]=4)[N:11]=3)=CC=2OC1.[OH-].[Na+]>CO.O>[N:11]1[C:12]2[C:17](=[CH:16][C:15]([C:26]([OH:28])=[O:27])=[CH:14][CH:13]=2)[N:18]=[CH:19][CH:10]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
methyl 2-(benzo[d][1,3]dioxol-5-yl)-3-((S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylate
|
|
Quantity
|
94 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=NC1=CC=C(C=C1N=C2N2[C@H](CCC2)C)C(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
58.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 50-mL round-bottom flask, was placed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 5 hr at 50° C. in an oil bath
|
|
Duration
|
5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was diluted with H2O
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product (100 mg) was purified by Prep-HPLC with the following conditions (1#-Waters 2767-2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in 1 min
|
|
Duration
|
1 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
up to 100% in 0.1 min
|
|
Duration
|
0.1 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in 0.8 min
|
|
Duration
|
0.8 min
|
Outcomes


Product
Details
Reaction Time |
8.5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

